1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694127
InChI: InChI=1S/C12H13BrF2N2O2/c13-11-2-1-10(17(18)19)7-9(11)8-16-5-3-12(14,15)4-6-16/h1-2,7H,3-6,8H2
SMILES: C1CN(CCC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Molecular Formula: C12H13BrF2N2O2
Molecular Weight: 335.14 g/mol

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine

CAS No.:

Cat. No.: VC13694127

Molecular Formula: C12H13BrF2N2O2

Molecular Weight: 335.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine -

Specification

Molecular Formula C12H13BrF2N2O2
Molecular Weight 335.14 g/mol
IUPAC Name 1-[(2-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine
Standard InChI InChI=1S/C12H13BrF2N2O2/c13-11-2-1-10(17(18)19)7-9(11)8-16-5-3-12(14,15)4-6-16/h1-2,7H,3-6,8H2
Standard InChI Key WYWYYIFYCRHNFG-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Canonical SMILES C1CN(CCC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative with the systematic IUPAC name 1-[(2-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine. Its structural identity is unambiguously defined by the following descriptors:

PropertyValue
Molecular FormulaC₁₂H₁₃BrF₂N₂O₂
Molecular Weight335.14 g/mol
SMILESC1CN(CCC1(F)F)CC2=C(C=CC(=C2)N+[O-])Br
InChI KeyWYWYYIFYCRHNFG-UHFFFAOYSA-N
PubChem CID134814511

The piperidine ring’s 4,4-difluoro substitution introduces significant electronegativity and conformational rigidity, while the 2-bromo-5-nitrobenzyl moiety contributes aromatic electron-withdrawing characteristics.

Spectroscopic and Computational Descriptors

Though experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict key features:

  • Dipole Moment: Estimated at 5.2–5.6 D due to polar C–Br and NO₂ groups.

  • LogP: Predicted to be 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Acceptors: Four (two fluorine atoms, nitro group oxygen, piperidine nitrogen).

Quantum mechanical calculations suggest the nitro group adopts a coplanar orientation with the benzene ring, maximizing resonance stabilization.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(2-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine typically involves a multi-step sequence:

Step 1: Preparation of 2-Bromo-5-nitrobenzyl Bromide
Bromination of 3-nitrophenol with elemental bromine in acetic acid at 120–125°C yields 2-bromo-5-nitrophenol , which is subsequently converted to the benzyl bromide via Appel reaction (PBr₃, CCl₄).

Step 2: Alkylation of 4,4-Difluoropiperidine
The benzyl bromide undergoes nucleophilic substitution with 4,4-difluoropiperidine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetonitrile. This step proceeds via an SN2 mechanism, with yields optimized at 60–70%.

Step 3: Purification and Characterization
Crude product purification employs silica gel chromatography (hexane/EtOAc gradient), followed by recrystallization from ethanol. Purity is verified via HPLC (>95%) and mass spectrometry.

Key Challenges and Optimization

  • Nitro Group Stability: The nitro substituent’s sensitivity to reduction necessitates inert atmospheres during synthesis.

  • Fluorine Steric Effects: The 4,4-difluoropiperidine’s rigidity complicates alkylation kinetics, requiring elevated temperatures (80–90°C).

Physicochemical Properties

Thermodynamic Parameters

While experimental data for this compound is limited, analogous fluorinated piperidines exhibit:

  • Melting Point: 110–125°C (estimated)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water (<0.1 mg/mL).

Stability Profile

  • Thermal Stability: Decomposition onset at ~200°C (TGA).

  • Photostability: Susceptible to nitro group photoreduction; storage in amber vials under N₂ is recommended.

Hypothesized Biological Activity

Mechanistic Insights from Structural Analogs

The compound’s structural motifs align with pharmacophores active in:

  • CNS Therapeutics: Fluorinated piperidines enhance blood-brain barrier penetration, while nitro groups may modulate NMDA or sigma receptors.

  • Antimicrobial Agents: Bromine’s electrophilicity could facilitate covalent binding to bacterial enzymes (e.g., penicillin-binding proteins).

Computational Docking Studies

Molecular docking simulations (PDB: 4HJE) suggest potential interaction with the ATP-binding site of kinase enzymes, though experimental validation is pending.

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing bioisosteric replacements (e.g., replacing Br with Cl or CF₃).

  • Protease Inhibitors: Preliminary studies suggest activity against cathepsin B (IC₅₀ ~2.5 μM in silico).

Material Science

  • Liquid Crystals: The rigid fluorinated core may stabilize mesophases in nematic materials.

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